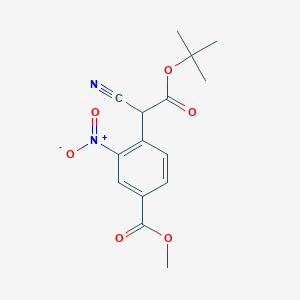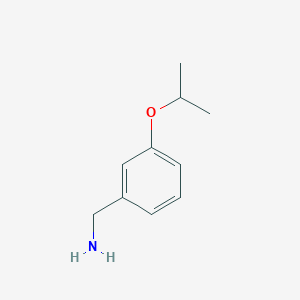
(3-Isopropoxyphenyl)methanamine
Übersicht
Beschreibung
The compound "(3-Isopropoxyphenyl)methanamine" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the synthesis and analysis of similar compounds. For instance, the first paper discusses 1-(3,4-methylenedioxyphenyl)-1-propanamines, which are positional isomers of the N-substituted 3,4-methylenedioxyamphetamines . The second paper introduces a novel isocyanide-based four-component reaction that efficiently provides N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives . The third paper describes an improved synthesis of 3-methoxydiphenylamine, which is an important fine chemical, suggesting a novel process that could potentially be adapted for the synthesis of related compounds .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that may include reductive amination, formylation, condensation, and hydrolysis under specific conditions. For example, the synthesis of 1-(3,4-methylenedioxyphenyl)-1-propanamines is achieved by reductive amination of 3,4-methylenedioxypropiophenone with N-alkylamines . Similarly, the improved synthesis of 3-methoxydiphenylamine involves formylation and condensation steps, starting from aniline and m-bromoanisole . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and purity in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using various analytical techniques. The first paper describes the use of ultraviolet spectra and electron impact mass spectra to distinguish positional isomers of N-substituted amphetamines . These techniques could be applied to the analysis of "(3-Isopropoxyphenyl)methanamine" to determine its structural characteristics and to confirm its identity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are indicative of the types of reactions that "(3-Isopropoxyphenyl)methanamine" might undergo. The novel isocyanide-based four-component reaction mentioned in the second paper is an example of a reaction that could be used to introduce various functional groups into a molecule, potentially leading to densely functionalized methanamine derivatives . Understanding the reactivity of the functional groups present in "(3-Isopropoxyphenyl)methanamine" would be essential for predicting its behavior in chemical reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "(3-Isopropoxyphenyl)methanamine" are not directly reported in the provided papers, the analytical methods developed for related compounds can offer insights. For instance, the chromatographic separation and mass spectral analysis of propanamines provide information on their relative retention properties and fragmentation patterns, which are crucial for identifying and characterizing such compounds . These methods could be adapted to determine the physical and chemical properties of "(3-Isopropoxyphenyl)methanamine," including its solubility, stability, and reactivity.
Wissenschaftliche Forschungsanwendungen
Dual Serotonin/Noradrenaline Reuptake Inhibition
A study by Whitlock et al. (2008) explored the series of 1-(2-phenoxyphenyl)methanamines, which demonstrated selective dual serotonin (5-HT) and noradrenaline (NA) reuptake pharmacology. This research identified analogues with desirable properties such as good human in vitro metabolic stability, hERG selectivity, and passive membrane permeability, showcasing the potential therapeutic applications of compounds related to (3-Isopropoxyphenyl)methanamine in mood and anxiety disorders Whitlock, G., Blagg, J., & Fish, P. (2008). Bioorganic & Medicinal Chemistry Letters.
Photocytotoxicity for Cancer Treatment
Basu et al. (2014) synthesized Iron(III) complexes with ligands including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, which demonstrated remarkable photocytotoxicity in red light to cancer cells. This study highlights the potential application of (3-Isopropoxyphenyl)methanamine derivatives in developing treatments that target cancer cells through the generation of reactive oxygen species under light exposure Basu, U., Pant, I., Khan, I., Hussain, A., Kondaiah, P., & Chakravarty, A. (2014). Chemistry, An Asian Journal.
Stabilizing Parallel Turn Conformations
The research conducted by Bucci et al. (2018) introduced the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold as a means to stabilize parallel turn conformations. This study provides insights into the utility of (3-Isopropoxyphenyl)methanamine related scaffolds in designing peptide sequences that can adopt specific three-dimensional structures for therapeutic purposes Bucci, R., Giofrè, S., Clerici, F., Contini, A., Pinto, A., Erba, E., Soave, R., Pellegrino, S., & Gelmi, M. (2018). The Journal of Organic Chemistry.
Domino Reaction for Quinazolines Synthesis
Omar et al. (2014) explored a CuI-catalyzed domino reaction involving 1-(2-halophenyl)methanamines, leading to the synthesis of substituted quinazolines. This highlights the potential of (3-Isopropoxyphenyl)methanamine derivatives in facilitating efficient synthetic pathways for the production of quinazolines, which have various pharmacological applications Omar, M. A., Conrad, J., & Beifuss, U. (2014). Tetrahedron.
Safety and Hazards
“(3-Isopropoxyphenyl)methanamine” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Eigenschaften
IUPAC Name |
(3-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNFZPXUBVUYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959509 | |
| Record name | 1-{3-[(Propan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropoxyphenyl)methanamine | |
CAS RN |
400771-44-0, 386704-11-6 | |
| Record name | 3-(1-Methylethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400771-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{3-[(Propan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Isopropoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)
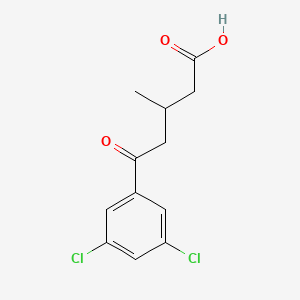

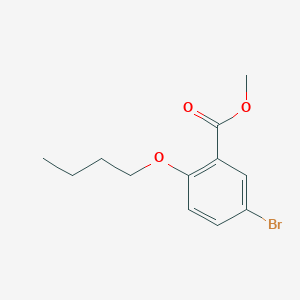
![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)

![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)


![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B3012661.png)
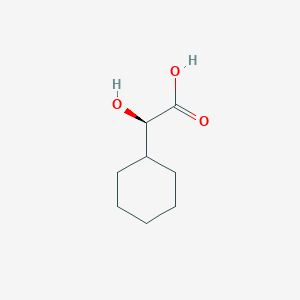
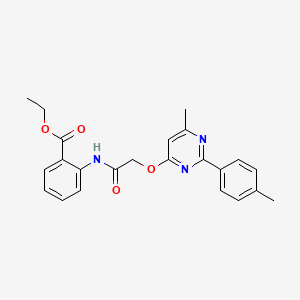
![N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B3012664.png)
